molecular formula C7H8N4 B11925103 (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine CAS No. 744187-03-9

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine

Cat. No.: B11925103
CAS No.: 744187-03-9
M. Wt: 148.17 g/mol
InChI Key: PEGHUXZJXXDYAX-UHFFFAOYSA-N
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Description

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound has the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases like adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization at the methanamine position. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic or basic conditions . For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution can introduce various alkyl or aryl groups at the methanamine position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine is unique due to its specific ring fusion pattern and functionalization at the methanamine position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

744187-03-9

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2,(H,10,11)

InChI Key

PEGHUXZJXXDYAX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CN=C1CN

Origin of Product

United States

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